6-Fluoro-2-methylisoindolin-1-imine
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Overview
Description
6-Fluoro-2-methylisoindolin-1-imine is a chemical compound with the molecular formula C9H9FN2. It is a derivative of isoindoline, featuring a fluorine atom at the 6th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methylisoindolin-1-imine typically involves the reaction of 6-fluoro-2-methylbenzaldehyde with ammonia or an amine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the formation of the imine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methylisoindolin-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-fluoro-2-methylisoindolin-1-one.
Reduction: Formation of 6-fluoro-2-methylisoindolin-1-amine.
Substitution: Formation of various substituted isoindolines depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-methylisoindolin-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylisoindolin-1-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-methylisoindolin-1-one: An oxidized derivative with similar structural features.
6-Fluoro-2-methylisoindolin-1-amine: A reduced form with an amine group instead of an imine.
6-Fluoro-2-methylbenzaldehyde: A precursor in the synthesis of 6-Fluoro-2-methylisoindolin-1-imine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and an imine group makes it a versatile compound for various applications, distinguishing it from other isoindoline derivatives .
Properties
Molecular Formula |
C9H9FN2 |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3H-isoindol-1-imine |
InChI |
InChI=1S/C9H9FN2/c1-12-5-6-2-3-7(10)4-8(6)9(12)11/h2-4,11H,5H2,1H3 |
InChI Key |
JPSNZZQYGYXIOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=N)C=C(C=C2)F |
Origin of Product |
United States |
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